2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves the following steps:
Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This intermediate can be synthesized by reacting hydrazine hydrate with 5-phenyl-1,3,4-oxadiazol-2-ylamine.
Coupling with 3,4-difluoroaniline: The intermediate is then reacted with 3,4-difluoroaniline under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide can be compared with other similar compounds, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar core structure but lacks the difluorophenylacetamide moiety.
2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-phenol: Another triazole derivative with different substituents that may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H13F2N5OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H13F2N5OS/c17-12-7-6-11(8-13(12)18)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
InChI Key |
GCILMMJWWAQRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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